

An In-depth Technical Guide to 2-Bromo-3-fluoro-5-methylpyridine

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Compound of Interest

Compound Name: **2-Bromo-3-fluoro-5-methylpyridine**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-Bromo-3-fluoro-5-methylpyridine**, a key heterocyclic aromatic compound. Its unique structural features, including bromine, fluorine, and methyl functional groups, make it a versatile intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.^{[1][2]} This document outlines its chemical identity, physicochemical properties, a representative experimental protocol for its application in cross-coupling reactions, and a visualization of its role in chemical synthesis.

Chemical Identity

- IUPAC Name: **2-bromo-3-fluoro-5-methylpyridine**^[3]
- Synonyms:
 - 2-bromo-3-fluoro-5-picoline^[4]
 - 3-Fluoro-2-bromo-5-methyl-pyridine^{[1][4]}
 - 2-Brom-3-fluor-5-methylpyridin^[1]
- CAS Number: 34552-16-4^{[1][3]}
- Molecular Formula: C₆H₅BrFN^{[1][3]}

Physicochemical Data

The following table summarizes the key quantitative properties of **2-Bromo-3-fluoro-5-methylpyridine**.

Property	Value	Source
Molecular Weight	190.01 g/mol	[3]
Appearance	White crystalline powder	[1]
Density	~1.6 g/cm ³	[1]
Boiling Point	205.0 ± 35.0 °C at 760 mmHg	[1]
Flash Point	77.8 ± 25.9 °C	[1]
Refractive Index	1.530	[1]
Purity	≥99.0%	[1][2]

Experimental Protocols: Application in Suzuki-Miyaura Cross-Coupling

2-Bromo-3-fluoro-5-methylpyridine is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is fundamental for forming carbon-carbon bonds.[1][2][5] The bromine atom at the 2-position provides a reactive site for such transformations.

Objective: To synthesize a 2-aryl-3-fluoro-5-methylpyridine derivative via a Suzuki-Miyaura cross-coupling reaction.

Materials:

- **2-Bromo-3-fluoro-5-methylpyridine** (1.0 equivalent)
- Arylboronic acid (1.2 equivalents)
- Potassium carbonate (K_2CO_3) (2.0 equivalents)

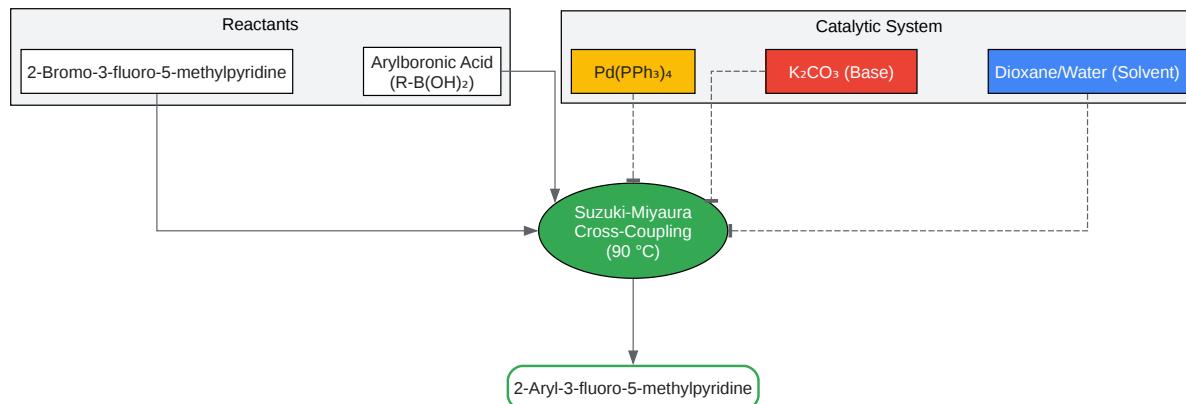
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.05 equivalents)
- 1,4-Dioxane
- Water (degassed)
- Nitrogen or Argon gas supply
- Standard laboratory glassware for inert atmosphere reactions
- Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring

Procedure:

- Reaction Setup: In a Schlenk flask, combine **2-Bromo-3-fluoro-5-methylpyridine** (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
- Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
- Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.
- Heating: Heat the reaction mixture to 90 °C with vigorous stirring.^[5]
- Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material (**2-Bromo-3-fluoro-5-methylpyridine**) is consumed. This typically takes 12-24 hours.^[5]
- Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-aryl-3-fluoro-5-methylpyridine.

Visualization of Synthetic Utility

The following diagram illustrates the general workflow of the Suzuki-Miyaura cross-coupling reaction described above, highlighting the role of **2-Bromo-3-fluoro-5-methylpyridine** as a key reactant.



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Caption: Suzuki-Miyaura cross-coupling workflow.

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